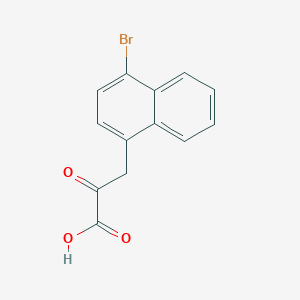
3-(4-Bromo-1-naphthyl)-2-oxopropanoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Bromo-1-naphthyl)-2-oxopropanoic Acid is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a bromine atom attached to the naphthalene ring and a ketone group on the propanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Bromo-1-naphthyl)-2-oxopropanoic Acid typically involves the bromination of 1-naphthyl ketones followed by a series of condensation reactions. One common method includes the use of silica-sulfuric acid as a catalyst under solvent-free conditions. The reaction mixture, consisting of 4-bromo-1-naphthyl ketones and substituted benzaldehydes, is heated in an oven at 80°C for 2-3.5 hours .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The choice of catalysts and solvents is crucial to ensure environmentally friendly and cost-effective production.
Chemical Reactions Analysis
Types of Reactions: 3-(4-Bromo-1-naphthyl)-2-oxopropanoic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the bromine atom.
Major Products:
Oxidation: Formation of this compound derivatives.
Reduction: Formation of 3-(4-Bromo-1-naphthyl)-2-hydroxypropanoic acid.
Substitution: Formation of various substituted naphthyl ketones.
Scientific Research Applications
3-(4-Bromo-1-naphthyl)-2-oxopropanoic Acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 3-(4-Bromo-1-naphthyl)-2-oxopropanoic Acid involves its interaction with specific molecular targets. The bromine atom and the ketone group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The exact pathways and targets depend on the specific application and the biological system involved.
Comparison with Similar Compounds
4-Bromo-1-naphthylacetic Acid: Shares the bromine-substituted naphthalene ring but differs in the acetic acid chain.
1-(4-Bromo-1-naphthyl)-2-oxohexahydropyrimidine: Contains a similar naphthalene structure but with a pyrimidine ring.
Uniqueness: Its ability to undergo various chemical transformations makes it a versatile compound in organic synthesis and research .
Properties
Molecular Formula |
C13H9BrO3 |
|---|---|
Molecular Weight |
293.11 g/mol |
IUPAC Name |
3-(4-bromonaphthalen-1-yl)-2-oxopropanoic acid |
InChI |
InChI=1S/C13H9BrO3/c14-11-6-5-8(7-12(15)13(16)17)9-3-1-2-4-10(9)11/h1-6H,7H2,(H,16,17) |
InChI Key |
NIONAAFRBHFYLE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Br)CC(=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















